3/'-C-methylidene-2/',3/'-dideoxy-5-methyluridine 3/'-C-methylidene-2/',3/'-dideoxy-5-methyluridine
Brand Name: Vulcanchem
CAS No.: 118744-89-1
VCID: VC0039567
InChI: InChI=1S/C11H14N2O4/c1-6-3-9(17-8(6)5-14)13-4-7(2)10(15)12-11(13)16/h4,8-9,14H,1,3,5H2,2H3,(H,12,15,16)/t8-,9-/m1/s1
SMILES: CC1=CN(C(=O)NC1=O)C2CC(=C)C(O2)CO
Molecular Formula: C11H14N2O4
Molecular Weight: 238.24 g/mol

3/'-C-methylidene-2/',3/'-dideoxy-5-methyluridine

CAS No.: 118744-89-1

Main Products

VCID: VC0039567

Molecular Formula: C11H14N2O4

Molecular Weight: 238.24 g/mol

3/'-C-methylidene-2/',3/'-dideoxy-5-methyluridine - 118744-89-1

CAS No. 118744-89-1
Product Name 3/'-C-methylidene-2/',3/'-dideoxy-5-methyluridine
Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
IUPAC Name 1-[(2R,5S)-5-(hydroxymethyl)-4-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C11H14N2O4/c1-6-3-9(17-8(6)5-14)13-4-7(2)10(15)12-11(13)16/h4,8-9,14H,1,3,5H2,2H3,(H,12,15,16)/t8-,9-/m1/s1
Standard InChIKey LOJSNYMIIFOHIJ-RKDXNWHRSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2CC(=C)[C@H](O2)CO
SMILES CC1=CN(C(=O)NC1=O)C2CC(=C)C(O2)CO
Canonical SMILES CC1=CN(C(=O)NC1=O)C2CC(=C)C(O2)CO
Synonyms 3'-C-methylidene-2',3'-dideoxy-5-methyluridine
3'-CH2-5-MedU
PubChem Compound 72263
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator